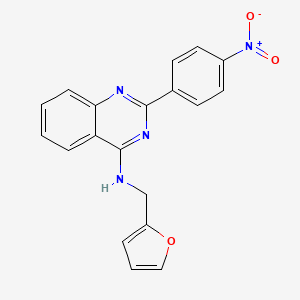

![molecular formula C16H23NO2S B5547144 (3R*,4R*)-3-环丙基-4-甲基-1-[4-(2-噻吩基)丁酰基]吡咯烷-3-醇](/img/structure/B5547144.png)

(3R*,4R*)-3-环丙基-4-甲基-1-[4-(2-噻吩基)丁酰基]吡咯烷-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of closely related compounds involves sophisticated chemical reactions, including asymmetric 1,3-dipolar cycloaddition, which is used to produce pyrrolidin-3-ol derivatives with high diastereoselectivity. For example, Kotian et al. (2005) described a practical large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a similar compound, via asymmetric 1,3-dipolar cycloaddition, achieving a 51% overall yield without using chromatography (Kotian, Lin, El-Kattan, & Chand, 2005).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the presence of a pyrrolidine ring, a five-membered nitrogen-containing ring, which is fundamental to their chemical behavior and biological activity. The stereochemistry of these compounds, such as the (3R,4R) configuration, plays a crucial role in their synthesis and subsequent applications.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including nitrile anion cyclization, which is used for the synthesis of N-tert-butyl disubstituted pyrrolidines. Chung et al. (2005) outlined a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating the versatility of pyrrolidine derivatives in chemical synthesis (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).

科学研究应用

大规模合成

(P. Kotian 等,2005) 讨论了一种通过不对称 1,3-偶极环加成反应对结构相似的化合物 (3R,4R)-4-(羟甲基)吡咯烷-3-醇进行实用大规模合成的方法。此合成对于生产各种生物活性分子至关重要,突出了该化合物在化学合成和开发中的重要性。

杀虫活性

(Napoleão Nepomuceno 等,2007) 对结构与目标化合物相似的取代吡啶甲酯和四甲基环丙烷羧酸的研究表现出很高的杀虫活性。这一发现为开发新的杀虫剂开辟了途径。

材料合成

(D. Liaw 等,2007) 合成了一种用于制备聚(吡啶-酰亚胺)的新二胺,显示出高溶解性和良好的热稳定性。这种材料可用于各种应用,包括柔性电子和高性能材料。

抗菌剂

(D. Bouzard 等,1992) 探索了氟萘啶作为抗菌剂,包括具有与目标分子相似的环丙基基团的化合物。这些研究有助于寻找新的抗菌药物。

有机合成

(V. D. Dyachenko 等,2005) 讨论了由芳基亚甲基氰基硫代乙酰胺和苯甲酰-1,1,1-三氟丙酮合成的吡啶-2(1H)-硫酮的合成,该硫酮用于合成各种取代吡啶。这项研究证明了该化合物在创建复杂的化学结构以供进一步研究或应用方面的效用。

受体的变构调节

(C. Valant 等,2012) 描述了新型变构调节剂 LY2033298,该调节剂表明该化合物可能对 G 蛋白偶联受体的调节产生影响。这一研究领域对于药物开发和理解细胞信号传导机制至关重要。

水氧化催化剂

(R. Zong 等,2005) 介绍了用于水氧化的新型 Ru 络合物家族,展示了此类化合物在催化能量转换和存储技术中必不可少的反应方面的潜力。

作用机制

属性

IUPAC Name |

1-[(3R,4R)-3-cyclopropyl-3-hydroxy-4-methylpyrrolidin-1-yl]-4-thiophen-2-ylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S/c1-12-10-17(11-16(12,19)13-7-8-13)15(18)6-2-4-14-5-3-9-20-14/h3,5,9,12-13,19H,2,4,6-8,10-11H2,1H3/t12-,16+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRVALPWKUJCAS-WBMJQRKESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1(C2CC2)O)C(=O)CCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@]1(C2CC2)O)C(=O)CCCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-3-cyclopropyl-4-methyl-1-[4-(2-thienyl)butanoyl]pyrrolidin-3-ol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1H-indazol-6-yl)-4-[(4-methylphenoxy)acetyl]-2-piperazinone](/img/structure/B5547069.png)

![4-amino-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5547075.png)

![N-(3-methylphenyl)-N-[4-(4-morpholinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5547076.png)

![4-fluoro-N-{3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5547080.png)

![3-[(3-hydroxypropoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5547085.png)

![4-{4-[4-(ethylsulfonyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5547111.png)

![1-cyclopropyl-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5547116.png)

![5-morpholin-4-yl-2-[2-(phenylsulfonyl)ethyl]pyridazin-3(2H)-one](/img/structure/B5547123.png)

![5-[(N,N-diethylglycyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B5547130.png)

![{4-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5547149.png)